2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one typically involves the condensation of indazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxopropyl)-1H-indazol-3(2H)-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Known for its potent antitumor activity.
3-Hydroxypropionic acid: An emerging platform chemical used in the production of various value-added chemicals.
Uniqueness
2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one stands out due to its unique indazole core structure, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.
Properties
CAS No. |
89438-61-9 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-1H-indazol-3-one |
InChI |
InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2 |
InChI Key |
HEFDTDAUQOACPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.